Masoprocol

Lipoxygenase inhibition Arachidonic acid cascade Cancer and inflammation pharmacology

Masoprocol, designated chemically as meso-nordihydroguaiaretic acid (meso-NDGA), is a specific diastereomer of the phenolic lignan nordihydroguaiaretic acid (NDGA) with the molecular formula C18H22O4. It is a small-molecule lipoxygenase inhibitor first approved as a topical antineoplastic agent (ACTINEX) for actinic keratosis, and it also serves as a research tool for studying arachidonic acid metabolism, receptor tyrosine kinase signaling, and antioxidant response pathways.

Molecular Formula C17H34N2O4
Molecular Weight 0
CAS No. 127757-92-0
Cat. No. B1179292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMasoprocol
CAS127757-92-0
SynonymsMaslimomab [inn]
Molecular FormulaC17H34N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Masoprocol (CAS 127757-92-0) Procurement Reference: Chemical Identity and Pharmacological Baseline for the meso-NDGA Isomer


Masoprocol, designated chemically as meso-nordihydroguaiaretic acid (meso-NDGA), is a specific diastereomer of the phenolic lignan nordihydroguaiaretic acid (NDGA) with the molecular formula C18H22O4 [1]. It is a small-molecule lipoxygenase inhibitor first approved as a topical antineoplastic agent (ACTINEX) for actinic keratosis, and it also serves as a research tool for studying arachidonic acid metabolism, receptor tyrosine kinase signaling, and antioxidant response pathways [2]. Its biological profile differs from that of the racemic mixture or other NDGA diastereomers, which must be considered in both scientific and procurement decisions.

Why Generic NDGA Cannot Substitute for Masoprocol: Critical Dependencies on Diastereomeric Identity and Functional Profile


Masoprocol is not interchangeable with generic nordihydroguaiaretic acid (NDGA) or its derivatives. It is the chemically defined meso (erythro) diastereomer—4-[(2R,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol—possessing a distinct three-dimensional configuration that governs target engagement at lipoxygenase active sites and receptor tyrosine kinases [1]. Racemic NDGA or its threo isomer can exhibit divergent potency and selectivity profiles [2]. Furthermore, Masoprocol is clinically validated as a topical 10% cream for actinic keratosis with quantified efficacy in a double-blind, vehicle-controlled trial, whereas generic NDGA lacks this specific formulation and regulatory evidence [3]. Procurement of a non-meso NDGA preparation may therefore introduce confounded pharmacology, unpredictable pharmacokinetics, and absent clinical validation.

Masoprocol Evidence Guide: Direct Quantitative Differentiation Against Closest Comparator Compounds


5-Lipoxygenase Inhibition: Masoprocol (meso-NDGA) vs. Zileuton—Target Engagement Profile and Potency Context

Masoprocol inhibits 5-lipoxygenase (5-LOX) with a reported IC50 of 8 μM in cell-free enzymatic assays for the NDGA chemotype . In contrast, zileuton—a clinically approved, orally active 5-LOX inhibitor—exhibits species-dependent IC50 values for leukotriene B4 synthesis inhibition of 0.56 μM (dog), 2.3 μM (rat), and 2.6 μM (human) in whole blood . While zileuton is more potent on a molar basis in human blood, masoprocol provides a multi-target profile absent in zileuton: direct inhibition of IGF-1R and HER2/neu receptor tyrosine kinases [1] and activation of the Nrf2 antioxidant pathway .

Lipoxygenase inhibition Arachidonic acid cascade Cancer and inflammation pharmacology

Clinical Actinic Keratosis Efficacy: Masoprocol 10% Cream vs. Vehicle Control (Double-Blind, Multicenter Trial)

In a double-blind, vehicle-controlled, multicenter study (n=113), patients applying topical masoprocol 10% cream twice daily for 14–28 days achieved a mean decrease in actinic keratosis count from 15.0 to 5.4 lesions and a median percent reduction from baseline of 71.4% at 1-month follow-up. The vehicle-treated group showed a mean decrease from 13.4 to 11.1 lesions and a median percent reduction of only 4.3% [1]. This represents an absolute median reduction difference of approximately 67 percentage points between masoprocol and its vehicle.

Actinic keratosis Topical antineoplastic Dermatological clinical trial

Structural Identity: Masoprocol (meso-NDGA) vs. Racemic NDGA and Threo Diastereomer—Stereochemistry-Dependent Biological Activity

Masoprocol is the chemically defined meso (erythro, 2R,3S) diastereomer of NDGA [1]. While the racemic mixture and the threo diastereomer are also described in the literature, they exhibit differing potency in lipoxygenase inhibition assays. For instance, the tetra-O-methylated derivative of meso-NDGA (terameprocol) shows a distinct IC50 shift and altered transcriptional inhibition profile relative to the parent meso-NDGA [2], demonstrating that stereochemical configuration modulates biological activity within this chemotype class.

Stereochemistry Diastereomer Structure-activity relationship Lipoxygenase inhibitor

Nrf2 Pathway Activation: Masoprocol (meso-NDGA) vs. Zileuton—Divergent Antioxidant Signaling Pharmacology

Masoprocol is characterized as an Nrf2 pathway activator in addition to being a lipoxygenase inhibitor, a dual functionality that reduces hepatic triglyceride and glucose concentrations in vivo and has potential utility in type II diabetes research . Zileuton, a selective 5-LOX inhibitor, has no documented Nrf2 activation activity and acts solely through leukotriene biosynthesis blockade . This bifurcates the two compounds into distinct experimental tool categories: zileuton for clean 5-LOX pharmacology; masoprocol for studies intersecting oxidative stress, metabolic regulation, and inflammation.

Nrf2 activation Antioxidant response Type II diabetes Metabolic disease research

Analytical Purity for Research Procurement: Masoprocol (meso-NDGA) ≥99.0% by HPLC vs. Lower-Grade NDGA Sources

Commercial masoprocol for research is available at a certified purity of ≥99.0% by HPLC from suppliers such as MedChemExpress, and analytical standards at 99.76% are also listed . By contrast, generic NDGA (CAS 500-38-9) is often supplied at ≥95% or >98% purity with unspecified diastereomeric composition, introducing variability in both chemical identity and biological readouts . For reproducible pharmacology, the higher purity specification is a direct procurement differentiator.

HPLC purity Analytical standard Reproducible pharmacology

Best Research and Industrial Application Scenarios for Masoprocol (CAS 127757-92-0) Based on Verified Differential Evidence


Validated Topical Antineoplastic Agent for Actinic Keratosis Clinical and Translational Studies

Masoprocol is the only NDGA-derived compound with a completed double-blind, vehicle-controlled trial demonstrating a 71.4% median reduction in actinic keratosis count, representing a 67-percentage-point advantage over vehicle [1]. This makes it the definitive choice for dermatological cancer prevention research requiring a clinically validated topical agent with quantified efficacy.

Polypharmacological Probe for 5-LOX, IGF-1R/HER2, and Nrf2 Signaling Pathway Studies

Unlike the selective 5-LOX inhibitor zileuton, masoprocol concurrently inhibits 5-LOX (IC50 = 8 μM), blocks IGF-1R and HER2/neu receptor tyrosine kinase activation, and activates the Nrf2 antioxidant pathway [1]. This multi-target profile situates masoprocol as a preferred tool compound for dissecting crosstalk between arachidonic acid metabolism, growth factor signaling, and cellular redox regulation.

Metabolic Disease Research Requiring Dual Lipoxygenase Inhibition and Nrf2-Mediated Antihyperglycemic Activity

Masoprocol demonstrates in vivo reductions in glucose concentration and hepatic triglyceride levels consistent with Nrf2 pathway activation—effects absent from selective 5-LOX inhibitors such as zileuton [1]. This unique dual pharmacology supports the use of masoprocol in type II diabetes and metabolic syndrome animal models where combined anti-inflammatory and antioxidant mechanisms are hypothesized.

High-Purity Defined Stereochemistry Standard for NDGA Chemotype Analytical and Bioassay Development

Commercially available masoprocol is supplied at ≥99.0% HPLC purity with verified meso (erythro) stereochemistry, in contrast to generic NDGA which may contain mixed diastereomers and lower purity specifications [1]. This makes masoprocol the gold-standard reference material for chiral method development, pharmacokinetic quantification, and assay validation where exact stereochemical identity is critical for data reproducibility.

Quote Request

Request a Quote for Masoprocol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.